molecular formula C10H20 B3422645 1-Octene, polymer with ethene CAS No. 26221-73-8

1-Octene, polymer with ethene

Cat. No. B3422645
CAS RN: 26221-73-8
M. Wt: 140.27 g/mol
InChI Key: HEAMQYHBJQWOSS-UHFFFAOYSA-N
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Description

“1-Octene, polymer with ethene” is an organic compound that is classified as a higher olefin and alpha-olefin . This means that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . It is one of the important linear alpha olefins in the industry . It is used in applications such as indirect food additives in adhesives and tapes, and films for medical applications .


Synthesis Analysis

The synthesis of “this compound” involves the copolymerization of ethylene with 1-octene . Two salalen titanium (IV) complexes containing hydrogen and fluorine respectively on the phenolate ring close to the imine were synthesized for this purpose . The copolymerization was carried out in the presence of methylaluminoxane (MAO) . The influences of copolymerization conditions including temperature, Al/Ti molar ratios, and comonomer feed ratios on the copolymerization behavior and the copolymer microstructure were investigated in detail .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The (F-salalen)TiCl2/MAO showed higher catalytic activity and better copolymer characteristics such as a higher molecular weight, narrower molecular weight distribution, and higher 1-octene incorporation than (H-salalen)TiCl2/MAO . This revealed that the electron-withdrawing conjugated effect introduced by fluorine substituents led to improvements on catalytic performance and thermal stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex. The (F-salalen)TiCl2/MAO could produce ultrahigh molecular weight poly (ethylene- co -1-octene) with 1-octene incorporation ratios in the range of 0.9–3.1 mol% and exhibit relatively high activity . It could be inferred that long ethylene sequences in the copolymer were segregated by the isolated 1-octene units based on the 13 C NMR characterization of the copolymer .


Physical And Chemical Properties Analysis

“this compound” is a colourless liquid . It has a density of 0.715 g/cm3, a melting point of −101.7 °C, and a boiling point of 121 °C .

Mechanism of Action

The mechanism of action of “1-Octene, polymer with ethene” involves the copolymerization of ethylene with 1-octene . In combination with Cr (III) and cocatalyst MAO, they generate active catalytic systems that tetramerize ethylene with both high catalytic activity and high selectivity to produce 1-octene .

Safety and Hazards

“1-Octene, polymer with ethene” is flammable and its vapors may form explosive mixtures with air . It may be fatal if swallowed and enters airways . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “1-Octene, polymer with ethene” involve improving the synthesis process and exploring new applications. For instance, the processing performance of UHMWPE can be significantly improved via the introduction of a small amount of long chain branches . Furthermore, the synthesis of ultrahigh molecular weight polyethylene (UHMWPE) is still a great challenge . Therefore, more research is needed to overcome this challenge and expand the applications of “this compound”.

properties

IUPAC Name

ethene;oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAMQYHBJQWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorosulfonated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254730-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1-Octene, polymer with ethene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

26221-73-8, 103170-38-3
Record name 1-Octene, polymer with ethene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, polymer with ethene, chlorosulfonated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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